Activated A Subunit

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

956139-18-7 |

|---|---|

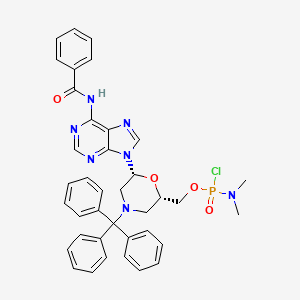

Molecular Formula |

C38H37ClN7O4P |

Molecular Weight |

722.2 g/mol |

IUPAC Name |

N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47) |

InChI Key |

HRNHOEBQNIMEGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Activation of G Protein Alpha Subunits: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotrimeric G proteins are fundamental molecular switches in cellular signaling, transducing extracellular signals into intracellular responses. Comprising α, β, and γ subunits, their activity is dictated by the guanine (B1146940) nucleotide bound to the Gα subunit. In its inactive state, Gα is bound to guanosine (B1672433) diphosphate (B83284) (GDP) and complexed with the Gβγ dimer.[1] The activation of the Gα subunit, a critical event in numerous physiological processes, is initiated by G protein-coupled receptors (GPCRs). This guide provides an in-depth technical overview of the mechanism of Gα subunit activation, including the key molecular events, relevant quantitative data, and detailed experimental protocols to study this process.

The G Protein Activation-Inactivation Cycle

The activation of the Gα subunit is a cyclical process tightly regulated by GPCRs, which act as guanine nucleotide exchange factors (GEFs), and by the intrinsic GTPase activity of the Gα subunit, which can be accelerated by Regulators of G Protein Signaling (RGS) proteins.[2][3]

-

Resting State: In the absence of an activating signal, the Gα subunit is bound to GDP and forms a stable heterotrimer with the Gβγ dimer at the inner leaflet of the plasma membrane.[1]

-

GPCR Activation and Nucleotide Exchange: Upon binding of an agonist to a GPCR, the receptor undergoes a conformational change, enabling it to interact with the G protein heterotrimer.[4] This interaction catalyzes the dissociation of GDP from the nucleotide-binding pocket of the Gα subunit.[5] Due to the high intracellular concentration of GTP relative to GDP, GTP rapidly binds to the now-empty nucleotide-binding pocket.[6][7]

-

Conformational Changes and Subunit Dissociation: The binding of GTP induces significant conformational changes in the Gα subunit, particularly in three flexible regions known as switch I, switch II, and switch III.[6][8] These conformational shifts disrupt the interface between Gα and Gβγ, leading to the dissociation of the Gα-GTP monomer from the Gβγ dimer.[1][4] The activated Gα-GTP and the free Gβγ dimer are then able to interact with and modulate the activity of their respective downstream effectors, such as adenylyl cyclase and phospholipase C.[1][4]

-

Signal Termination by GTP Hydrolysis: The duration of the signal is controlled by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes the bound GTP to GDP and inorganic phosphate (B84403) (Pi).[4] This hydrolysis event returns the Gα subunit to its GDP-bound, inactive conformation.

-

Reassociation of the Heterotrimer: In its GDP-bound state, the Gα subunit has a high affinity for the Gβγ dimer, leading to their reassociation and the reformation of the inactive heterotrimeric G protein complex, ready for another round of activation.[4]

-

Role of RGS Proteins: RGS proteins act as GTPase-activating proteins (GAPs) for Gα subunits.[3] They bind to the active Gα-GTP and stabilize the transition state for GTP hydrolysis, thereby accelerating the rate of signal termination.[3][9]

Signaling Pathway Diagram

Caption: The G protein activation and inactivation cycle.

Quantitative Data on Gα Subunit Activation

The kinetics and affinities of the interactions within the G protein cycle are crucial for determining the specificity and duration of the cellular response. The following table summarizes key quantitative parameters for various Gα subunits. It is important to note that these values can vary depending on the specific experimental conditions, such as temperature, buffer composition, and the presence of interacting partners.

| Gα Subunit | Parameter | Value | Method | Reference |

| Gαi1 | GDP Binding (Kd) | 16 µM | Fluorescence (MANT-GDP) | [10] |

| GTPγS Binding (Kd) | 3 µM | Fluorescence (MANT-GTPγS) | [10] | |

| GDP Dissociation (k_off) | 0.022 s⁻¹ | Fluorescence (MANT-GDP) | [10] | |

| GTPγS Dissociation (k_off) | 0.00065 s⁻¹ | Fluorescence (MANT-GTPγS) | [10] | |

| GTP Hydrolysis (k_hyd) | ~2 min⁻¹ (at 30°C) | Radioisotope Assay | [11] | |

| Gαq | GDP Dissociation (k_diss) | 1.8 s⁻¹ (max, with receptor) | Quench-Flow | [4][12] |

| GTP Hydrolysis (k_hyd) | 9-12 s⁻¹ (with PLC-β1) | Quench-Flow | [4][8] | |

| GTP Hydrolysis (k_hyd) | 22-27 s⁻¹ (with RGS4) | Quench-Flow | [4][8] | |

| Gαs | Receptor-G protein dissociation (k_off) | 0.12 - 0.387 s⁻¹ | FRET | [6] |

| Gαo | Receptor-G protein dissociation (k_off) | 0.029 s⁻¹ | FRET | [6] |

Experimental Protocols

A variety of in vitro and in vivo assays are employed to study the mechanism of Gα subunit activation. Below are detailed methodologies for some of the key experiments.

Radiolabeled GTPγS Binding Assay

This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation.

Experimental Workflow Diagram

Caption: Workflow for a [³⁵S]GTPγS binding assay.

-

Membrane Preparation:

-

Culture cells expressing the GPCR and G protein of interest.

-

Harvest cells and resuspend in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors).

-

Homogenize the cells and centrifuge at low speed to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

GDP (to ensure G proteins are in the inactive state at the start).

-

Varying concentrations of the agonist.

-

A fixed concentration of [³⁵S]GTPγS (typically in the low nanomolar range).

-

-

Initiate the reaction by adding the membrane preparation.

-

Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

-

Filtration and Quantification:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.

-

Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Fluorescence-Based Nucleotide Exchange Assay

This assay monitors the binding of a fluorescently labeled GTP analog (e.g., BODIPY-GTPγS or MANT-GTP) to purified Gα subunits.

-

Protein Purification:

-

Assay Setup:

-

In a microplate reader-compatible plate (e.g., 384-well black plate), add purified Gα-GDP to each well in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

-

Add the fluorescent GTP analog.

-

If studying receptor-catalyzed exchange, include purified, reconstituted GPCR in liposomes.[5][10][19][20][21]

-

-

Measurement:

-

Monitor the change in fluorescence intensity or fluorescence polarization over time using a microplate reader. The binding of the fluorescent GTP analog to the Gα subunit results in a change in its fluorescence properties.

-

For receptor-catalyzed exchange, initiate the reaction by adding the agonist.

-

-

Data Analysis:

-

Calculate the initial rate of nucleotide exchange from the kinetic data.

-

Determine kinetic parameters such as k_obs (observed rate constant) by fitting the data to an appropriate kinetic model.

-

In Vitro GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by purified Gα subunits.

Methodology [22][23][24][25][26]

-

Loading with Radiolabeled GTP:

-

Incubate purified Gα subunits with [γ-³²P]GTP in a low-magnesium buffer to facilitate nucleotide exchange.

-

Remove unbound [γ-³²P]GTP by size-exclusion chromatography.

-

-

Hydrolysis Reaction:

-

Initiate the GTPase reaction by adding a high concentration of MgCl₂.

-

If studying the effect of RGS proteins, include the purified RGS protein in the reaction mixture.

-

At various time points, take aliquots of the reaction and quench with a solution that stops the reaction and separates GTP from Pi (e.g., activated charcoal in an acidic solution).

-

-

Quantification of Hydrolysis:

-

Centrifuge the quenched samples to pellet the charcoal (which binds the unhydrolyzed GTP).

-

Measure the amount of ³²Pi in the supernatant using scintillation counting.

-

-

Data Analysis:

-

Plot the amount of ³²Pi released over time.

-

Determine the rate of GTP hydrolysis (k_cat) from the slope of the linear portion of the curve.

-

FRET-Based Assay for G Protein Activation in Living Cells

This assay utilizes Förster Resonance Energy Transfer (FRET) to monitor the conformational changes associated with Gα subunit activation in real-time within living cells.

-

Construct Design and Expression:

-

Genetically fuse a FRET donor (e.g., cyan fluorescent protein, CFP) and a FRET acceptor (e.g., yellow fluorescent protein, YFP) to the Gα and Gγ subunits, respectively.

-

Transfect cells with the plasmids encoding the FRET-labeled G protein subunits and the GPCR of interest.

-

-

Live-Cell Imaging:

-

Plate the transfected cells on a glass-bottom dish suitable for microscopy.

-

Mount the dish on a fluorescence microscope equipped for FRET imaging.

-

Acquire baseline FRET images before stimulation.

-

-

Stimulation and Data Acquisition:

-

Add the agonist to the cells and immediately begin acquiring a time-lapse series of FRET images.

-

Activation of the G protein leads to the dissociation of the Gα-CFP from the Gβγ-YFP, resulting in a decrease in the FRET signal.

-

-

Data Analysis:

-

Quantify the change in the FRET ratio (e.g., YFP emission / CFP emission) over time for individual cells.

-

Fit the kinetic data to an appropriate model to determine the rate of G protein activation.

-

Conclusion

The activation of the G protein alpha subunit is a highly dynamic and precisely regulated process that is central to a vast array of signaling pathways. Understanding the molecular mechanisms, kinetics, and structural rearrangements involved in this process is crucial for the development of novel therapeutics targeting GPCRs and their associated signaling networks. The experimental approaches detailed in this guide provide a robust toolkit for researchers to dissect the intricacies of Gα subunit activation and to screen for compounds that modulate this fundamental cellular switch.

References

- 1. Purification of recombinant G protein alpha subunits from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stork: Purification of recombinant G protein alpha subunits from Escherichia coli [storkapp.me]

- 4. Reconstitution of Membrane-associated Components of a G-protein Signaling Pathway on Membrane-coated Nanoparticles (Lipobeads) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of Heterotrimeric G Protein α Subunits by GST-Ric-8 Association: PRIMARY CHARACTERIZATION OF PURIFIED Gαolf - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. A homogeneous method to measure nucleotide exchange by α-subunits of heterotrimeric G-proteins using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. A Homogeneous Method to Measure Nucleotide Exchange by α-Subunits of Heterotrimeric G-Proteins Using Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting nucleotide exchange to inhibit constitutively active G protein alpha-subunits in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification of Recombinant G Protein α Subunits from Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reconstitution of membrane proteins: a GPCR as an example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. GTPase-Glo™ Assay [worldwide.promega.com]

- 23. Measurement of GTP-Binding and GTPase Activity of Heterotrimeric Gα Proteins | Springer Nature Experiments [experiments.springernature.com]

- 24. GTPase-Glo™ Assay Protocol [promega.com]

- 25. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 26. A FRET-based biosensor for measuring Gα13 activation in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of GTP in the Activation of G Alpha Subunits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine (B1146940) nucleotide-binding proteins (G proteins) are critical molecular switches in cellular signaling, translating extracellular signals into intracellular responses. The activation of the G alpha (Gα) subunit, a key event in this process, is exquisitely controlled by the binding of guanosine (B1672433) triphosphate (GTP). This technical guide provides a comprehensive exploration of the core mechanisms governing GTP-mediated Gα activation. We delve into the structural rearrangements, kinetic parameters, and regulatory factors that underpin this fundamental biological process. Detailed methodologies for key experimental assays used to investigate Gα activation are provided, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The G Protein Cycle - A Molecular Switch

Heterotrimeric G proteins, composed of α, β, and γ subunits, are central to signal transduction from G protein-coupled receptors (GPCRs). In its inactive state, the Gα subunit is bound to guanosine diphosphate (B83284) (GDP) and complexed with the Gβγ dimer.[1] The activation of a GPCR by an extracellular ligand, such as a hormone or neurotransmitter, triggers a conformational change in the receptor, enabling it to act as a guanine nucleotide exchange factor (GEF) for the G protein.[2] This GEF activity facilitates the release of GDP from Gα, a rate-limiting step in G protein activation. Due to the significantly higher intracellular concentration of GTP compared to GDP, GTP rapidly binds to the now-empty nucleotide-binding pocket of the Gα subunit.[3]

The binding of GTP induces a dramatic conformational change in the Gα subunit, leading to its dissociation from both the GPCR and the Gβγ dimer.[4] The now-active, GTP-bound Gα subunit and the freed Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase, phospholipase C, and ion channels, thereby propagating the signal within the cell.[1] The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP. This process is often accelerated by GTPase-activating proteins (GAPs), such as Regulators of G Protein Signaling (RGS) proteins.[5] The resulting Gα-GDP subunit then re-associates with a Gβγ dimer, returning the system to its inactive, resting state, ready for another round of activation.

The Molecular Mechanism of Gα Activation by GTP

The binding of GTP to the Gα subunit is not a simple association but a dynamic process that triggers a cascade of intramolecular rearrangements, fundamentally altering the protein's structure and function.

Conformational Changes in the Gα Subunit

The Gα subunit consists of two main domains: a Ras-like GTPase domain and a helical domain. The nucleotide-binding pocket is located at the interface of these two domains.[4] The binding of GTP induces significant conformational changes in three flexible regions of the GTPase domain known as Switch I, Switch II, and Switch III.[6] These "switch" regions are critical for the Gα subunit's interactions with its binding partners.

Upon GTP binding, these switch regions transition from a disordered to a more ordered state. This structural rearrangement has two major consequences:

-

Decreased Affinity for Gβγ: The conformational changes in the switch regions disrupt the interface between Gα and Gβγ, leading to a significant decrease in their binding affinity and subsequent dissociation.[1] While the GDP-bound Gαi1 forms a high-affinity complex with Gβγ with a dissociation constant (Kd) in the nanomolar range, the affinity is reduced upon GTP binding.[7]

-

Increased Affinity for Effectors: The new conformation of the switch regions, particularly Switch II, creates a binding surface for downstream effector proteins.[5] This allows the activated Gα-GTP to specifically recognize and modulate the activity of its targets.

The Role of Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs)

The G protein cycle is tightly regulated by accessory proteins that modulate the nucleotide-bound state of the Gα subunit.

-

Guanine Nucleotide Exchange Factors (GEFs): GPCRs are the canonical GEFs for heterotrimeric G proteins. Upon activation by a ligand, the GPCR stabilizes a nucleotide-free conformation of the Gα subunit, dramatically accelerating the rate of GDP release.[8] This allows for the rapid binding of the more abundant GTP.

-

GTPase-Activating Proteins (GAPs): RGS proteins are the primary GAPs for Gα subunits. They bind to the active Gα-GTP and stabilize the transition state of the GTP hydrolysis reaction, thereby accelerating the conversion of GTP to GDP by several orders of magnitude.[9][10] This rapid inactivation is crucial for terminating the signal and ensuring the temporal fidelity of cellular responses.

Quantitative Analysis of Gα Activation

Understanding the kinetics and affinities of the molecular interactions within the G protein cycle is essential for a complete picture of signal transduction. While a comprehensive dataset of all kinetic parameters for every Gα subtype is still an active area of research, the following tables summarize some of the known quantitative data.

| Parameter | Gα Subtype | Value | Reference |

| Binding Affinities (Kd) | |||

| Gαi1(GDP) - Gβγ | Gαi | ~1 nM | [1] |

| MAGE D2 - Gαs AHD | Gαs | 155 ± 47 nM | [11] |

| Gt - Rhodopsin (no GDP) | Gαt | 1.9 ± 0.7 nM - 80 ± 30 nM | [7] |

| Gt - Rhodopsin (with GDP) | Gαt | 0.20 ± 0.08 µM - 13.7 ± 5.4 µM | [7] |

| Kinetic Parameters | |||

| Basal GTP Hydrolysis (kcat) | Gαo, Gαi1, Gαi2 | 0.025 - 0.033 s⁻¹ | [9] |

| GAP-stimulated GTP Hydrolysis | Gαq (PLC-β1) | 9 - 12 s⁻¹ | [12] |

| GAP-stimulated GTP Hydrolysis | Gαq (RGS4) | 22 - 27 s⁻¹ | [12] |

| RGS4 Catalytic Efficiency | Gαo, Gαi1, Gαi2 | 1.7 - 2.8 x 10⁶ M⁻¹s⁻¹ | [9] |

| RGS7 Catalytic Efficiency | Gαo | 0.44 x 10⁶ M⁻¹s⁻¹ | [9] |

| RGS7 Catalytic Efficiency | Gαi2 | 0.10 x 10⁶ M⁻¹s⁻¹ | [9] |

| RGS7 Catalytic Efficiency | Gαi1 | 0.02 x 10⁶ M⁻¹s⁻¹ | [9] |

| G protein activation by GPCR | Various | 30 - 300 ms | [13] |

| Cellular Concentrations | |||

| Intracellular GTP | Various | 0.1 - 1.0 mM | [7] |

Experimental Protocols for Studying Gα Activation

Several powerful techniques are employed to investigate the various aspects of Gα subunit activation. Below are detailed methodologies for some of the key experimental approaches.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[14]

Principle: In the presence of an activated GPCR (agonist-stimulated), the rate of GDP release from the Gα subunit is increased. [³⁵S]GTPγS then binds to the nucleotide-free Gα subunit. Since [³⁵S]GTPγS is resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity, the Gα-[³⁵S]GTPγS complex accumulates, and the amount of incorporated radioactivity is proportional to the extent of G protein activation.[14]

Methodology (Filtration Format):

-

Membrane Preparation: Prepare cell membranes expressing the GPCR and G protein of interest from cultured cells or tissues.

-

Assay Buffer: Prepare an assay buffer typically containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1-10 µM GDP. The optimal GDP concentration needs to be determined empirically.

-

Reaction Setup: In a 96-well plate, combine the cell membranes (5-50 µg protein), the test compound (agonist, antagonist), and the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.1-1 nM) to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

Scintillation Proximity Assay (SPA) Format: This is a homogeneous assay format that does not require a filtration step.[15] Membranes are incubated with [³⁵S]GTPγS and SPA beads (e.g., wheat germ agglutinin-coated beads that bind to glycosylated membrane proteins). Only the [³⁵S]GTPγS bound to the membranes in close proximity to the bead will generate a detectable light signal.[2]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time. It can be adapted to measure G protein activation by monitoring the dissociation of the Gα and Gβγ subunits.[16]

Principle: BRET relies on the non-radiative transfer of energy from a bioluminescent donor molecule (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). Energy transfer occurs only when the donor and acceptor are in close proximity (typically <10 nm). To monitor G protein activation, the Gα subunit is fused to Rluc (donor) and the Gγ subunit is fused to YFP (acceptor). In the inactive heterotrimeric state, the donor and acceptor are close, resulting in a high BRET signal. Upon G protein activation and subunit dissociation, the distance between the donor and acceptor increases, leading to a decrease in the BRET signal.

Methodology:

-

Construct Generation: Generate expression vectors encoding Gα fused to a BRET donor (e.g., Rluc8) and Gγ fused to a BRET acceptor (e.g., Venus or YFP).

-

Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293) with the Gα-donor, Gβ, and Gγ-acceptor constructs, along with the GPCR of interest.

-

Cell Plating: Plate the transfected cells into a 96-well white, clear-bottom microplate.

-

Assay Buffer: Replace the culture medium with a suitable assay buffer (e.g., HBSS).

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h for BRET¹) to each well.

-

Baseline Measurement: Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a plate reader equipped for BRET measurements.

-

Agonist Stimulation: Add the agonist to stimulate the GPCR.

-

Kinetic Measurement: Continuously measure the donor and acceptor luminescence signals over time to monitor the change in the BRET ratio.

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio over time indicates G protein activation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic (k_on, k_off) and affinity (Kd) data.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (the "ligand") is immobilized on the chip surface, and the other partner (the "analyte") is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass on the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Methodology for Gα-GTP Interaction:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated for covalent immobilization of the ligand.

-

Ligand Immobilization: A purified Gα subunit (in its GDP-bound or nucleotide-free state) is injected over the activated chip surface and covalently immobilized. A reference channel is typically prepared by immobilizing a non-relevant protein or by deactivating the surface to subtract non-specific binding.

-

Analyte Injection: A series of concentrations of GTP (or a non-hydrolyzable analog like GTPγS) are injected over the Gα-immobilized surface at a constant flow rate.

-

Association Phase: The binding of GTP to the Gα subunit is monitored in real-time as an increase in RU.

-

Dissociation Phase: After the injection of GTP, buffer is flowed over the chip, and the dissociation of GTP from the Gα subunit is monitored as a decrease in RU.

-

Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to kinetic models to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).

Fluorescence Spectroscopy

Fluorescence spectroscopy can be used to monitor the conformational changes in the Gα subunit upon GTP binding by utilizing intrinsic tryptophan fluorescence or extrinsic fluorescent probes.[12]

Principle: The fluorescence properties of tryptophan residues within a protein are sensitive to their local environment. Conformational changes that alter the environment of a tryptophan residue can lead to changes in its fluorescence intensity and/or emission wavelength. Alternatively, a fluorescent dye (e.g., mant-GTP) can be used as a reporter of nucleotide binding.

Methodology (Intrinsic Tryptophan Fluorescence):

-

Protein Preparation: Purify the Gα subunit of interest.

-

Fluorescence Measurement (Baseline): Place the Gα-GDP solution in a fluorometer cuvette and measure the intrinsic tryptophan fluorescence by exciting at ~295 nm and recording the emission spectrum (typically 320-400 nm).

-

Initiation of Exchange: Add a non-hydrolyzable GTP analog (e.g., GTPγS or GMP-PNP) to the cuvette to initiate nucleotide exchange.

-

Kinetic Measurement: Monitor the change in fluorescence intensity or emission wavelength over time. An increase or decrease in fluorescence can indicate a conformational change associated with GTP binding.

-

Data Analysis: The kinetic trace can be fitted to an exponential function to determine the rate of the conformational change.

Visualizing the Process: Diagrams of Pathways and Workflows

Signaling Pathways

Caption: The canonical G protein signaling cycle.

Experimental Workflows

Caption: Workflow for a [³⁵S]GTPγS binding assay (filtration format).

Caption: Workflow for a BRET-based G protein activation assay.

Conclusion and Future Directions

The activation of Gα subunits by GTP is a finely tuned and dynamic process that lies at the heart of a vast number of signaling pathways. Understanding the molecular intricacies of this switch mechanism is paramount for deciphering cellular communication and for the rational design of novel therapeutics targeting GPCRs and their associated G proteins. The experimental techniques outlined in this guide provide a robust toolkit for researchers to probe the kinetics, affinities, and conformational dynamics of G protein activation.

Future research will likely focus on elucidating the precise kinetic parameters for a wider range of Gα subtypes and their interactions with a diverse array of GPCRs, effectors, and regulatory proteins. The continued development of advanced biophysical techniques, such as single-molecule FRET and cryo-electron microscopy, will undoubtedly provide unprecedented insights into the real-time dynamics of G protein activation in their native cellular environment. This deeper understanding will pave the way for the development of more specific and effective drugs for a multitude of diseases where G protein signaling is dysregulated.

References

- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational dynamics of a G-protein α subunit is tightly regulated by nucleotide binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gαs slow conformational transition upon GTP binding and a novel Gαs regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oxfordreference.com [oxfordreference.com]

- 5. Cooperative binding of the retinal rod G-protein, transducin, to light-activated rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]

- 8. Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Rapid GTP binding and hydrolysis by Gq promoted by receptor and GTPase-activating proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of G-protein-coupled receptor signals in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic model of GPCR-G protein interactions reveals allokairic modulation of signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic diversity in G-protein-coupled receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]

The Dawn of a Cellular Switch: A Technical Guide to the Discovery of the First Activated Gα Subunit

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of G proteins and the subsequent identification of the activated G alpha (Gα) subunit represent a watershed moment in our understanding of cellular signaling. This technical guide delves into the core experiments that unraveled the mechanism by which extracellular signals are transduced across the cell membrane to elicit intracellular responses. The pioneering work of Alfred G. Gilman and Martin Rodbell, for which they were awarded the 1994 Nobel Prize in Physiology or Medicine, laid the foundation for a vast field of research that continues to shape modern drug discovery.[1] This document provides a detailed account of the key experimental protocols, quantitative data from these seminal studies, and visual representations of the elucidated signaling pathways and experimental workflows.

The G Protein Activation Cycle: A Conceptual Overview

At its core, the discovery revolved around understanding how hormones like adrenaline stimulate the enzyme adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). It was found that this process was not a direct interaction between the hormone receptor and the enzyme, but involved an intermediary component that utilized guanosine (B1672433) triphosphate (GTP) as a molecular switch.[2]

The fundamental cycle involves a heterotrimeric G protein, composed of α, β, and γ subunits. In its inactive state, the Gα subunit is bound to guanosine diphosphate (B83284) (GDP) and associated with the Gβγ dimer. Upon activation by a hormone-bound G protein-coupled receptor (GPCR), the receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the release of GDP from Gα and the binding of GTP. This exchange triggers a conformational change in the Gα subunit, causing it to dissociate from both the receptor and the Gβγ dimer. The now "activated" GTP-bound Gα subunit is then free to interact with and modulate the activity of downstream effector enzymes, such as adenylyl cyclase.[2][3] The signal is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα-GDP unit with Gβγ, returning the system to its inactive state.[3]

Key Experiments and Methodologies

The elucidation of this pathway was the result of a series of meticulous experiments involving protein purification, reconstitution of activity in artificial systems, and the use of cell variants with specific defects in the signaling cascade.

Purification of the Stimulatory G Protein (Gs)

A pivotal breakthrough was the purification of the stimulatory G protein, termed Gs (or G/F for its ability to mediate stimulation by guanine nucleotides and fluoride), from rabbit liver plasma membranes by Northup, Sternweis, Smigel, and Gilman in 1980. This allowed for the biochemical characterization of the protein responsible for activating adenylyl cyclase.

a. Membrane Preparation:

-

Rabbit liver plasma membranes were prepared using a modification of the Neville procedure.

b. Solubilization:

-

Membranes were solubilized in a buffer containing 1% (w/v) sodium cholate (B1235396), 50 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM dithiothreitol, and 100 mM NaCl.

c. Chromatography Steps:

-

The solubilized extract was subjected to a series of column chromatography steps to purify Gs. The key was to assay for the ability of the fractions to reconstitute fluoride-stimulated adenylyl cyclase activity in membranes from S49 lymphoma cells (cyc-) that genetically lack Gs activity.

-

DEAE-Sephacel Chromatography: The cholate extract was applied to a DEAE-Sephacel column and eluted with a linear gradient of NaCl (100 mM to 500 mM).

-

Ultrogel AcA 34 Gel Filtration: Active fractions were pooled, concentrated, and applied to an Ultrogel AcA 34 column.

-

Heptylamine-Sepharose Chromatography: The material was then subjected to hydrophobic chromatography on a heptylamine-Sepharose column.

-

DEAE-Sephacel in Lubrol PX: The protein was exchanged into a buffer containing 0.1% Lubrol PX and further purified by another round of DEAE-Sephacel chromatography.

-

Hydroxylapatite Chromatography: The final purification step involved chromatography on a hydroxylapatite column.

| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Purification (-fold) | Yield (%) |

| Cholate Extract | 10,000 | 2,000 | 0.2 | 1 | 100 |

| DEAE-Sephacel | 1,500 | 1,500 | 1.0 | 5 | 75 |

| Ultrogel AcA 34 | 200 | 1,000 | 5.0 | 25 | 50 |

| Heptylamine-Sepharose | 20 | 600 | 30 | 150 | 30 |

| DEAE-Sephacel (Lubrol) | 2 | 400 | 200 | 1000 | 20 |

| Hydroxylapatite | 0.5 | 250 | 500 | 2500 | 12.5 |

Data are representative values based on published findings.

Reconstitution of Hormone-Stimulated Adenylyl Cyclase Activity

A crucial step in proving the roles of the individual components was the reconstitution of the complete signaling pathway from purified proteins in artificial lipid vesicles. This was achieved by Ross and Gilman in 1977.

a. Preparation of Components:

-

β-Adrenergic Receptor: Purified from turkey erythrocyte membranes.

-

Gs: Purified from rabbit liver as described above.

-

Adenylyl Cyclase (Catalytic Unit): Partially purified from a variant cell line (cyc-) lacking Gs.

b. Reconstitution Procedure:

-

The purified β-adrenergic receptor and Gs were mixed with phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and phosphatidylethanolamine) in the presence of a detergent (e.g., sodium cholate).

-

The detergent was removed by dialysis or gel filtration, leading to the formation of phospholipid vesicles containing the embedded proteins.

-

The catalytic unit of adenylyl cyclase was then incorporated into these vesicles.

c. Adenylyl Cyclase Activity Assay:

-

The reconstituted vesicles were incubated with [α-³²P]ATP, Mg²⁺, and an ATP-regenerating system.

-

The reaction was initiated by the addition of a β-adrenergic agonist (e.g., isoproterenol) in the presence or absence of GTP.

-

The amount of [³²P]cAMP produced was quantified by sequential chromatography on Dowex and alumina (B75360) columns.

| Condition | Adenylyl Cyclase Activity (pmol cAMP/min/mg protein) |

| Basal (no additions) | 5 |

| + Isoproterenol | 7 |

| + GTP | 10 |

| + Isoproterenol + GTP | 50 |

| + Isoproterenol + GTPγS | 150 |

Data are representative values illustrating the synergistic effect of agonist and GTP.

Demonstration of Hormone-Stimulated GTPase Activity

The discovery by Cassel and Selinger in 1976 that hormones stimulate the hydrolysis of GTP provided the key insight that GTPase activity is the "off" switch for the signaling pathway.

a. Membrane Preparation:

-

Turkey erythrocyte membranes were prepared by hypotonic lysis and differential centrifugation.

b. GTPase Assay:

-

Membranes were incubated in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM ATP, an ATP regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase), 1 mM dithiothreitol, and 0.1 mM EGTA.

-

The reaction was initiated by the addition of [γ-³²P]GTP at a low concentration (typically sub-micromolar).

-

The reaction was carried out in the presence or absence of a catecholamine agonist (e.g., isoproterenol).

-

The reaction was stopped by the addition of a solution containing sodium dodecyl sulfate (B86663) and phosphate.

-

The amount of released [³²P]inorganic phosphate was determined by a colorimetric method after extraction of the phosphomolybdate complex.

| Condition | GTPase Activity (pmol Pi/min/mg protein) |

| Basal | 10 |

| + Isoproterenol (10 µM) | 25 |

| + Isoproterenol + Propranolol (β-blocker) | 11 |

Data are representative values from early studies.

Visualization of Signaling Pathways and Workflows

To further clarify the relationships and processes described, the following diagrams have been generated using the DOT language.

Signaling Pathway of Gs Activation and Adenylyl Cyclase Stimulation

Caption: The Gs protein signaling cascade.

Experimental Workflow for Gs Purification

Caption: Workflow for the purification of Gs.

Logical Relationship in the Reconstitution Experiment

Caption: Components of the reconstitution experiment.

Conclusion

The discovery of the activated Gα subunit was not a single event but a culmination of elegantly designed experiments that dissected a complex signaling pathway into its fundamental components. The purification of Gs, the reconstitution of hormone-sensitive adenylyl cyclase activity, and the characterization of the intrinsic GTPase activity of the G protein provided irrefutable evidence for the role of the Gα subunit as a GTP-regulated molecular switch. These foundational studies have had a profound and lasting impact on biology and medicine, paving the way for the development of numerous therapeutics that target G protein-coupled receptors and their associated signaling pathways. This technical guide serves as a testament to the power of rigorous biochemical inquiry and provides a valuable resource for researchers seeking to understand the historical and technical underpinnings of this critical area of cell biology.

References

Foundational Research on Gs Alpha Subunit Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the activation of the Gs alpha (Gαs) subunit, a critical transducer in cell signaling. This document outlines the canonical activation pathway, presents key quantitative data from seminal studies, details common experimental protocols used to investigate Gαs function, and provides visual representations of the core mechanisms.

The Gαs Activation Cycle: A Step-by-Step Overview

The activation of the Gs alpha subunit is a fundamental process in signal transduction, mediating the effects of numerous hormones and neurotransmitters. This process is initiated by the binding of an agonist to a Gs-coupled G protein-coupled receptor (GPCR), such as the β2-adrenergic receptor. The activation cycle is a tightly regulated, multi-step process:

-

Inactive State : In its basal state, the Gαs subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP) and forms a heterotrimeric complex with Gβ and Gγ subunits (Gβγ) at the inner leaflet of the plasma membrane.[1]

-

GPCR Activation : The binding of an extracellular agonist to a Gs-coupled GPCR induces a conformational change in the receptor.

-

Guanine Nucleotide Exchange : The activated GPCR acts as a Guanine Nucleotide Exchange Factor (GEF) for the Gs protein. It engages the Gαs subunit, promoting the dissociation of GDP from its nucleotide-binding pocket.[1][2]

-

GTP Binding : Guanosine triphosphate (GTP), which is present in a much higher concentration in the cell than GDP, rapidly binds to the now-empty nucleotide-binding pocket of Gαs.[2]

-

Subunit Dissociation : The binding of GTP induces a significant conformational change in the "switch" regions of the Gαs subunit. This change leads to the dissociation of the Gαs-GTP complex from both the GPCR and the Gβγ dimer.[1]

-

Effector Activation : The liberated Gαs-GTP monomer is now in its active state and can interact with and activate its primary effector, adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).

-

Signal Termination : The Gαs subunit possesses an intrinsic GTPase activity, which slowly hydrolyzes the bound GTP to GDP.[3] This hydrolysis is the rate-limiting step in the deactivation of the signal.

-

Re-association : Once GTP is hydrolyzed to GDP, the Gαs subunit returns to its inactive conformation and re-associates with a Gβγ dimer, completing the cycle and preparing it for another round of activation.

Quantitative Parameters of Gαs Activation

The study of Gαs activation involves the quantification of various binding and kinetic parameters. The following tables summarize key data for the well-characterized β2-adrenergic receptor system, a prototypical Gs-coupled receptor.

| Parameter | Agonist | Receptor | Value | Cell System/Conditions | Reference |

| Binding Affinity (Kd) | Isoproterenol (B85558) | β2-Adrenergic Receptor | ~1 - 5 µM | Rat and Human Adipocytes | |

| Functional Potency (EC50) | Isoproterenol | β2-Adrenergic Receptor | ~2.5 - 4.3 nM | Cells with FRET biosensors | |

| Functional Potency (EC50) | Epinephrine | β2-Adrenergic Receptor | ~20 - 40 pM (PKA site) | HEK 293 Cells |

Table 1: Ligand-Receptor Interaction Parameters. This table presents the equilibrium dissociation constant (Kd) for the agonist isoproterenol binding to the β2-adrenergic receptor and the half-maximal effective concentration (EC50) for agonist-stimulated cAMP accumulation.

| Parameter | G Protein Subunit | Value | Conditions | Reference |

| GDP Dissociation Rate (k_off) | Gαi1 | 0.022 s⁻¹ | In vitro | [4] |

| GTP Binding Rate (k_on) | Gαi1 (GMP-PNP) | 260 M⁻¹s⁻¹ | In vitro | [4] |

| Intrinsic GTP Hydrolysis Rate | Gα subunits | ~2 min⁻¹ | 30°C, in vitro | [3] |

| Receptor-Catalyzed GDP Release | Gαq | 1.8 s⁻¹ (maximal rate) | 30°C, reconstituted system | [5] |

| GAP-Stimulated GTP Hydrolysis | Gαq | 9 - 27 s⁻¹ | 30°C, reconstituted system | [5] |

Table 2: G Protein Kinetic Parameters. This table summarizes key kinetic constants for the G protein activation/deactivation cycle. While some values are for other Gα subtypes, they provide an approximation of the rates involved in the Gs cycle.

Experimental Protocols

The investigation of Gαs activation relies on a set of robust biochemical and cell-based assays. Below are detailed methodologies for three cornerstone experiments.

Cell Membrane Preparation for In Vitro Assays

High-quality cell membrane preparations are essential for in vitro binding and functional assays.

Protocol:

-

Cell Culture : Grow cells stably or transiently expressing the GPCR of interest to confluency.

-

Harvesting : Wash the cells with cold phosphate-buffered saline (PBS) and then scrape them into a centrifuge tube.

-

Lysis : Pellet the cells by centrifugation and resuspend them in a cold hypotonic lysis buffer (e.g., Tris-HCl, EDTA with protease inhibitors).

-

Homogenization : Disrupt the cells using a Dounce homogenizer or by sonication on ice.

-

Fractionation : Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

-

Membrane Isolation : Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Final Preparation : Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay. The membranes can be used immediately or stored at -80°C.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol:

-

Reaction Mixture : In a microtiter plate, combine the prepared cell membranes (typically 5-20 µg of protein), a buffer containing MgCl₂, NaCl, and a fixed concentration of GDP (to reduce basal binding).

-

Agonist Stimulation : Add varying concentrations of the agonist of interest. For antagonist studies, pre-incubate the membranes with the antagonist before adding the agonist.

-

Initiate Reaction : Start the binding reaction by adding [³⁵S]GTPγS to a final concentration typically in the low nanomolar range.

-

Incubation : Incubate the plate at 30°C for a set period (e.g., 60-90 minutes) with gentle shaking.

-

Termination : Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Washing : Quickly wash the filters with cold assay buffer to remove non-specific binding.

-

Quantification : Place the filter mat in a scintillation bag with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis : Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the agonist concentration to determine EC50 and Emax values.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a competitive immunoassay to quantify the downstream product of Gαs activation, cAMP. It is a high-throughput, cell-based assay.

Protocol:

-

Cell Plating : Seed cells expressing the GPCR of interest into a 384-well plate and culture overnight.

-

Compound Addition : Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation. Then, add the test compounds (agonists or antagonists).

-

Cell Stimulation : Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection : Add the HTRF detection reagents directly to the wells. These reagents typically include a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a Europium cryptate donor.

-

Incubation : Incubate the plate for 60 minutes at room temperature to allow the assay components to reach equilibrium.

-

Signal Reading : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis : The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced in the cells. A standard curve is used to convert the HTRF ratio to cAMP concentration. Plot the cAMP concentration against the agonist concentration to determine the dose-response relationship.[6]

Visualizing Gαs Activation

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows in Gαs research.

Caption: The canonical Gs alpha subunit signaling pathway.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Caption: The logical relationship of the Gαs activation/deactivation cycle.

References

- 1. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 2. Gαs slow conformational transition upon GTP binding and a novel Gαs regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncoupling conformational change from GTP hydrolysis in a heterotrimeric G protein alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Exploratory Studies of Gαi Subunit Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inhibitory G protein alpha subunit (Gαi) is a critical component of transmembrane signal transduction, mediating the effects of a vast array of hormones, neurotransmitters, and therapeutic agents. As a member of the heterotrimeric G protein family, Gαi, upon activation by G protein-coupled receptors (GPCRs), initiates a cascade of intracellular events that are fundamental to physiological homeostasis and are often dysregulated in disease. This technical guide provides an in-depth exploration of Gαi subunit signaling, offering a comprehensive overview of its canonical and non-canonical pathways, detailed experimental protocols for its study, and a summary of quantitative data to aid in experimental design and interpretation. Furthermore, this guide delves into the therapeutic landscape of targeting Gαi signaling, highlighting its relevance in drug discovery and development.

Core Concepts of Gαi Signaling

G protein-coupled receptors are integral membrane proteins that, upon binding an extracellular ligand, undergo a conformational change. This change facilitates the interaction with and activation of a heterotrimeric G protein complex, composed of α, β, and γ subunits. In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Receptor activation promotes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the GTP-bound Gαi subunit and the liberated Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins.[1] The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, leading to the re-association of the Gα and Gβγ subunits and termination of the signal.

Canonical Gαi Signaling Pathway: Inhibition of Adenylyl Cyclase

Non-Canonical Gαi Signaling Pathways

Beyond the classical inhibition of adenylyl cyclase, Gαi signaling is now understood to be far more complex, involving a network of non-canonical pathways that significantly expand its regulatory scope.

Gβγ-Mediated Signaling

The Gβγ dimer, liberated upon Gαi activation, is a signaling entity in its own right, regulating a host of effector proteins. A prominent example is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3] The binding of Gβγ to GIRK channels increases their potassium permeability, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability. This mechanism is crucial in regulating heart rate and neuronal activity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Gαi signaling can also lead to the activation of the MAPK cascade, a central signaling pathway that controls cell proliferation, differentiation, and survival. This activation can occur through various mechanisms, including Gβγ-dependent activation of Src, a non-receptor tyrosine kinase, which in turn can initiate the Ras-Raf-MEK-ERK signaling module.

Interaction with β-arrestin

Src and STAT3 Signaling

Gαi has been implicated in the activation of the proto-oncogene Src and the Signal Transducer and Activator of Transcription 3 (STAT3).[5] This pathway is particularly relevant in the context of cancer, where aberrant Gαi signaling can contribute to cell transformation and metastasis.[6]

Experimental Protocols for Studying Gαi Signaling

A variety of robust and sensitive assays are available to interrogate the different stages of Gαi signaling, from receptor-G protein coupling to downstream effector modulation.

cAMP Measurement Assays

Measuring changes in intracellular cAMP is a cornerstone of studying Gαi-coupled GPCRs.

This assay provides a transcriptional readout of cAMP pathway activation.

-

Principle: Cells are co-transfected with a luciferase reporter gene under the control of a cAMP response element (CRE) and the Gαi-coupled GPCR of interest. Activation of the Gαi pathway leads to decreased cAMP, reduced PKA activity, and consequently, a decrease in CRE-mediated luciferase expression.[7]

-

Protocol:

-

Seed cells in a 96-well plate.

-

Transfect cells with the CRE-luciferase reporter plasmid and the GPCR expression plasmid.

-

After 24-48 hours, treat cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce a baseline level of luciferase expression.

-

Concurrently, treat cells with varying concentrations of the test agonist.

-

Incubate for a defined period (e.g., 4-6 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.[8]

-

Data is typically normalized to a control (e.g., cells treated with forskolin alone).

-

This is a live-cell, real-time assay for monitoring cAMP dynamics.

-

Principle: The assay utilizes a genetically engineered luciferase fused to a cAMP-binding domain. Upon cAMP binding, a conformational change in the protein leads to a significant increase in light output. For Gαi-coupled receptors, activation results in a decrease in the forskolin-stimulated luminescent signal.[9][10]

-

Protocol:

-

Plate cells stably or transiently expressing the GloSensor™ plasmid and the GPCR of interest in a 384-well plate.[11]

-

Incubate cells with the GloSensor™ cAMP Reagent to allow for substrate equilibration.

-

Add varying concentrations of the test agonist.

-

After a short incubation (5-10 minutes), add a fixed concentration of forskolin to all wells to stimulate cAMP production.[12]

-

Measure luminescence kinetically or at a fixed endpoint using a luminometer.[12]

-

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a GPCR.

-

Principle: The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation. The incorporation of the radiolabel is a direct measure of G protein activation.[13]

-

Protocol:

-

Prepare cell membranes expressing the GPCR of interest.

-

In a 96-well plate, incubate the membranes with varying concentrations of the test agonist in the presence of GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a filter plate to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.[14]

-

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are powerful tools for studying protein-protein interactions in live cells, including the activation of G proteins.

-

Principle: BRET measures the transfer of energy from a bioluminescent donor (e.g., Renilla luciferase, Rluc) to a fluorescent acceptor (e.g., green fluorescent protein, GFP) when they are in close proximity. To monitor G protein activation, the Gα subunit is tagged with the donor and the Gγ subunit with the acceptor. Upon receptor activation, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal.[15]

-

Protocol (using TRUPATH biosensors):

-

Co-transfect cells with plasmids encoding the GPCR of interest, Rluc8-Gαi, untagged Gβ, and GFP2-Gγ.[16]

-

Plate the transfected cells in a 96-well plate.

-

Add the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Measure the baseline BRET ratio.

-

Add varying concentrations of the test agonist.

-

Measure the change in the BRET ratio over time.

-

Measurement of Downstream Effector Modulation

-

Principle: The activity of GIRK channels can be measured using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or patch-clamp in mammalian cells. Activation of Gαi-coupled receptors will lead to an increase in potassium current through GIRK channels.[17]

-

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Inject cRNAs for the GPCR, GIRK channel subunits, and G protein subunits into Xenopus oocytes.

-

After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Perfuse the oocyte with a high-potassium solution to measure the basal current.

-

Apply the agonist to the perfusion solution and record the change in current.

-

-

Principle: Activation of the MAPK pathway culminates in the phosphorylation of ERK1 and ERK2. This phosphorylation can be detected and quantified by Western blotting using phospho-specific antibodies.[14]

-

Protocol:

-

Culture cells expressing the GPCR of interest and serum-starve them to reduce basal ERK phosphorylation.

-

Treat cells with the agonist for a specific time course.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).[5]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.[1]

-

Quantitative Data for Gαi Signaling

The following tables summarize representative quantitative data for agonist-induced Gαi signaling, providing a reference for expected potencies and efficacies in various assay formats.

Table 1: Agonist Potency (EC₅₀) in cAMP Assays

| GPCR | Agonist | Cell Line | Assay Type | EC₅₀ (nM) |

| μ-Opioid Receptor | DAMGO | CHO | CRE-Luciferase | 1.2 |

| α₂A-Adrenergic Receptor | UK 14,304 | HEK293 | cAMP GloSensor™ | 0.8 |

| Cannabinoid Receptor 1 (CB1) | WIN 55,212-2 | AtT20 | cAMP Accumulation Assay | 3.7 |

| Dopamine D2 Receptor | Quinpirole | CHO | HTRF cAMP Assay | 5.4 |

Table 2: Agonist Efficacy (Eₘₐₓ) and Potency (EC₅₀) in GTPγS Binding Assays

| GPCR | Agonist | Membrane Source | Eₘₐₓ (% of standard) | EC₅₀ (nM) |

| μ-Opioid Receptor | DAMGO | CHO-μOR | 100 | 25 |

| δ-Opioid Receptor | SNC80 | HEK293-δOR | 95 | 15 |

| α₂A-Adrenergic Receptor | Norepinephrine | Sf9-α₂AAR | 110 | 300 |

| 5-HT₁A Receptor | 8-OH-DPAT | Rat Hippocampus | 100 | 18 |

Table 3: BRET Ratios for Gαi Activation

| GPCR | Agonist | BRET Pair (Donor-Acceptor) | Cell Line | ΔBRET Ratio |

| μ-Opioid Receptor | DAMGO | Gαi1-Rluc8 / Gγ2-GFP2 | HEK293 | -0.15 |

| α₂A-Adrenergic Receptor | UK 14,304 | Gαi2-Rluc / Venus-Gγ2 | HEK293 | -0.12 |

| Chemokine Receptor CXCR4 | CXCL12 | Gαi1-Nluc / Gγ2-Venus | HEK293T | -0.20 |

Therapeutic Implications and Drug Discovery

The central role of Gαi signaling in physiology and pathophysiology makes it an attractive target for therapeutic intervention.

Pertussis Toxin: A Key Tool and Pathogenic Factor

Pertussis toxin (PTX), produced by Bordetella pertussis, is a crucial tool for studying Gαi signaling. PTX catalyzes the ADP-ribosylation of a cysteine residue near the C-terminus of Gαi subunits.[18] This modification uncouples the G protein from its receptor, thereby inhibiting its activation.[19] The sensitivity of a cellular response to PTX is a strong indicator of the involvement of Gαi/o proteins.

Gαi Signaling in Disease

Dysregulation of Gαi signaling is implicated in a wide range of diseases:

-

Cardiovascular Disease: Gαi signaling plays a key role in regulating heart rate and blood pressure. Aberrant signaling can contribute to conditions like bradycardia and hypertension.[9][20]

-

Neurological and Psychiatric Disorders: Gαi-coupled receptors are abundant in the central nervous system and are involved in neurotransmission. Their dysfunction is linked to pain, movement disorders, and psychiatric conditions.[21][22]

-

Cancer: Gαi signaling can promote cancer cell proliferation, migration, and metastasis through pathways involving Src and STAT3.[6][23][24]

Drug Discovery Strategies

Targeting Gαi signaling offers several avenues for drug discovery:

-

GPCR-Targeted Drugs: A large number of approved drugs act as agonists or antagonists at Gαi-coupled GPCRs.

-

Biased Agonism: The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is a promising strategy for developing safer and more effective drugs.

-

Direct Gαi Inhibitors: The development of small molecules that directly inhibit Gαi function, independent of the receptor, is an emerging area of research with the potential to offer novel therapeutic approaches.[11]

Conclusion

The Gαi subunit is a multifaceted signaling hub that extends far beyond its canonical role in adenylyl cyclase inhibition. The expanding knowledge of its non-canonical pathways, coupled with the development of sophisticated experimental tools, has provided researchers with an unprecedented opportunity to dissect the complexities of Gαi signaling. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals, offering the foundational knowledge and practical methodologies required to explore the intricate world of Gαi signaling and to leverage this understanding for the development of novel therapeutics.

References

- 1. 3.4. Western Blotting and Detection [bio-protocol.org]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Active Gαi/o Mutants Accelerate Breast Tumor Metastasis via the c-Src Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Role of G-Proteins and GPCRs in Cardiovascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strategies towards Targeting Gαi/s Proteins: Scanning of Protein‐Protein Interaction Sites To Overcome Inaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP/PKA Pathway-CRE/CREB Reporter Kit - Creative Biolabs [creative-biolabs.com]

- 16. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. Pertussis toxin - Wikipedia [en.wikipedia.org]

- 20. Role of G-protein coupled receptors in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ASPET | G protein Signaling in Neuropsychiatric Disorders [aspet.org]

- 23. Novel insights into G protein and G protein-coupled receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Heterotrimeric G Protein Activation Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotrimeric G proteins are crucial molecular switches in cellular signaling, translating a vast array of extracellular signals into intracellular responses.[1][2][3][4] These proteins are central to physiological processes ranging from sensory perception to metabolic regulation, making them a major target for therapeutic drug development.[5][6] This technical guide provides a detailed overview of the core mechanism of the heterotrimeric G protein activation cycle, including the structural dynamics, key quantitative parameters, and detailed experimental protocols for its investigation.

The Core Activation Cycle: A Step-by-Step Breakdown

The activation of a heterotrimeric G protein is a cyclical process initiated by the binding of an agonist to a G protein-coupled receptor (GPCR).[2][3][4] This cycle can be broken down into the following key steps:

-

Resting State: In its inactive state, the heterotrimeric G protein consists of three subunits: Gα, Gβ, and Gγ. The Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP) and is in a complex with the tightly associated Gβγ dimer.[4][7][8] This inactive trimer is often pre-coupled to a GPCR in the cell membrane.[6]

-

GPCR Activation and Nucleotide Exchange: Upon agonist binding to the extracellular side of a GPCR, the receptor undergoes a conformational change. This change is transmitted to the intracellular face of the receptor, enabling it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated G protein.[2][4] The activated GPCR promotes the dissociation of GDP from the Gα subunit.[3][7]

-

GTP Binding and Subunit Dissociation: The nucleotide-free Gα subunit has a high affinity for guanosine triphosphate (GTP), which is present at a much higher concentration in the cell than GDP. The binding of GTP to the Gα subunit induces a significant conformational change, leading to its dissociation from both the GPCR and the Gβγ dimer.[2][3][7]

-

Downstream Signaling: The now-active, GTP-bound Gα subunit and the free Gβγ dimer can independently interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase, phospholipase C, and ion channels, thereby propagating the signal within the cell.[2][3]

-

Signal Termination and Re-association: The Gα subunit possesses intrinsic GTPase activity, which hydrolyzes the bound GTP to GDP and inorganic phosphate (B84403) (Pi).[3] This hydrolysis event returns the Gα subunit to its inactive, GDP-bound conformation. The rate of this hydrolysis can be accelerated by Regulator of G protein Signaling (RGS) proteins, which act as GTPase-activating proteins (GAPs).[4] The GDP-bound Gα subunit then re-associates with a Gβγ dimer to reform the inactive heterotrimer, completing the cycle and terminating the signal.[3][8]

Signaling Pathway Diagram

Caption: The heterotrimeric G protein activation and signaling cycle.

Quantitative Data on G Protein Activation

The kinetics and affinities of the protein-protein and protein-nucleotide interactions in the G protein cycle are critical for understanding the speed, duration, and specificity of signaling. The following table summarizes key quantitative parameters from the literature. It is important to note that these values can vary depending on the specific GPCR, G protein subtype, and experimental conditions.

| Interaction/Process | Parameter | Typical Value Range | Method |

| Ligand-GPCR Binding | Kd (dissociation constant) | pM to µM | Radioligand Binding |

| kon (association rate) | 105 - 108 M-1s-1 | Surface Plasmon Resonance (SPR), Kinetic Radioligand Binding | |

| koff (dissociation rate) | 10-5 - 10-1 s-1 | SPR, Kinetic Radioligand Binding | |

| GPCR-G Protein Interaction | Kd (dissociation constant) | nM to µM | FRET, SPR, Isothermal Titration Calorimetry (ITC) |

| Nucleotide Binding to Gα | Kd (GDP) | pM to nM | Fluorescence Spectroscopy |

| Kd (GTP) | nM to µM | Fluorescence Spectroscopy | |

| GTP Hydrolysis by Gα | kcat (intrinsic) | 0.01 - 0.05 s-1 | GTPase Assay |

| kcat (GAP-stimulated) | 1 - 50 s-1 | GTPase Assay |

Key Experimental Protocols

A variety of in vitro and cell-based assays are used to study the different stages of the G protein activation cycle. Below are detailed methodologies for three key experiments.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR stimulation.[9][10][11]

Objective: To determine the potency and efficacy of a ligand in activating a specific GPCR-G protein coupling.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT

-

GDP (100 µM stock)

-

Agonist of interest

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Unlabeled GTPγS (1 mM stock)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

96-well microplate

-

Cell harvester and scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well microplate, add the following in order:

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells to start the reaction.[5]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

-

Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.

Caption: Workflow for a typical [³⁵S]GTPγS binding assay.

Förster Resonance Energy Transfer (FRET)-Based Live-Cell Imaging

FRET microscopy allows for the real-time visualization of G protein activation in living cells by measuring the change in distance between fluorescently tagged Gα and Gβγ subunits.[12][13][14]

Objective: To monitor the kinetics and subcellular localization of G protein activation in response to ligand stimulation.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Expression plasmids for:

-

GPCR of interest

-

Gα subunit tagged with a FRET donor (e.g., CFP)

-

Gβγ subunit tagged with a FRET acceptor (e.g., YFP)

-

-

Cell culture medium and reagents

-

Transfection reagent

-

Live-cell imaging buffer (e.g., HBSS)

-

Confocal or wide-field fluorescence microscope equipped for FRET imaging (with appropriate filter sets and a sensitive camera)

-

Image analysis software (e.g., ImageJ with FRET plugins)

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Co-transfect the cells with the expression plasmids for the GPCR and the FRET-tagged G protein subunits.

-

Allow 24-48 hours for protein expression.

-

-

Image Acquisition Setup:

-

Replace the culture medium with live-cell imaging buffer.

-

Mount the dish on the microscope stage, maintaining physiological temperature (37°C) and CO₂ (5%).

-

Identify cells expressing both donor and acceptor fluorophores.

-

-

FRET Imaging:

-

Acquire a baseline series of images in the donor, acceptor, and FRET channels before stimulation.

-

Add the agonist to the imaging buffer and immediately start acquiring a time-lapse series of images in all three channels.

-

Continue imaging for a sufficient duration to capture the full activation and deactivation cycle.

-

-

Image Analysis:

-

Correct for background fluorescence and spectral bleed-through.

-

Calculate the FRET efficiency or a normalized FRET ratio for each time point.

-

Plot the change in FRET over time to determine the kinetics of G protein activation (t₁/₂) and deactivation.

-

References

- 1. Structural basis of GPCR coupling to distinct signal transducers: implications for biased signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of G protein-coupled receptor/G protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and dynamics of GPCR signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Activation and Inactivation of G Proteins [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. GTPase-Glo™ Assay Protocol [promega.com]

- 8. researchgate.net [researchgate.net]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]